molecular formula C14H27N3O4 B15348303 H-Ala-Val-Leu-OH

H-Ala-Val-Leu-OH

Cat. No.: B15348303
M. Wt: 301.38 g/mol
InChI Key: RFJNDTQGEJRBHO-DCAQKATOSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Peptide Synthesis: H-Ala-Val-Leu-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.

  • Chemical Synthesis: Chemical synthesis involves coupling the amino acids in the presence of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods:

  • Large-Scale Peptide Synthesis: Industrial production often employs automated peptide synthesizers to produce this compound in large quantities.

  • Biotechnological Methods: Recombinant DNA technology can be used to produce the peptide in microbial systems, offering a cost-effective and scalable approach.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, particularly at the histidine residue.

  • Reduction: Reduction reactions can occur, especially involving the histidine residue.

  • Substitution Reactions: The peptide can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and metal catalysts like palladium.

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of histidine.

  • Reduction Products: Reduced forms of histidine.

  • Substitution Products: Modified peptides with different functional groups.

Scientific Research Applications

H-Ala-Val-Leu-OH has several applications in scientific research:

  • Chemistry: Used as a model compound in peptide chemistry studies.

  • Biology: Investigated for its role in protein-protein interactions and signaling pathways.

  • Medicine: Potential therapeutic applications in drug design and delivery.

  • Industry: Utilized in the development of bioactive peptides for various industrial applications.

Mechanism of Action

The mechanism by which H-Ala-Val-Leu-OH exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The peptide may bind to receptors or enzymes, influencing their activity.

  • Pathways: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

H-Ala-Val-Leu-OH is compared with other similar tripeptides:

  • Leu-Ala-Val: Similar in structure but may have different biological activities.

  • Val-His-Leu: Another tripeptide with histidine in a different position, affecting its function.

  • Ala-Val-Leu: A variant with a different amino acid sequence, leading to distinct properties.

Properties

Molecular Formula

C14H27N3O4

Molecular Weight

301.38 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C14H27N3O4/c1-7(2)6-10(14(20)21)16-13(19)11(8(3)4)17-12(18)9(5)15/h7-11H,6,15H2,1-5H3,(H,16,19)(H,17,18)(H,20,21)/t9-,10-,11-/m0/s1

InChI Key

RFJNDTQGEJRBHO-DCAQKATOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N

Origin of Product

United States

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